molecular formula C11H6ClF3O B11867719 2-Chloro-1-(trifluoromethoxy)naphthalene

2-Chloro-1-(trifluoromethoxy)naphthalene

Cat. No.: B11867719
M. Wt: 246.61 g/mol
InChI Key: TUYVAOPDMYZFKT-UHFFFAOYSA-N
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Description

2-Chloro-1-(trifluoromethoxy)naphthalene is a specialized organic compound that incorporates two functional groups of significant interest in modern chemical research: the naphthalene ring and the trifluoromethoxy group. The naphthalene moiety is a privileged structure in medicinal chemistry and materials science, known for its ability to improve metabolic stability and binding affinity in bioactive molecules . Naphthalene derivatives are extensively investigated for their potent biological activities, including as anticancer and antimicrobial agents . The trifluoromethoxy (OCF3) group is a key substituent used to fine-tune the physicochemical properties of organic molecules, such as their metabolic stability, lipophilicity, and membrane permeability . Although direct data on this specific molecule is limited, compounds featuring both halogenated naphthalene cores and the trifluoromethoxy group are valuable intermediates in the discovery and development of innovative pharmaceuticals and agrochemicals. This combination makes this compound a promising building block for constructing more complex molecular architectures in drug discovery programs and materials science. Researchers can utilize this compound to explore new chemical space in the synthesis of ligands, functional materials, and other advanced organic molecules. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6ClF3O

Molecular Weight

246.61 g/mol

IUPAC Name

2-chloro-1-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C11H6ClF3O/c12-9-6-5-7-3-1-2-4-8(7)10(9)16-11(13,14)15/h1-6H

InChI Key

TUYVAOPDMYZFKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Chlorination Using Thionyl Chloride

A widely reported method involves the chlorination of 1-hydroxy-2-(trifluoromethoxy)naphthalene using thionyl chloride (SOCl₂). In this approach, 1-hydroxy-2-(trifluoromethoxy)naphthalene is dissolved in an inert solvent such as 1,2-dichloroethane, followed by the addition of catalytic dimethylformamide (DMF). Thionyl chloride is introduced dropwise under reflux conditions (110°C for 4 hours), yielding 2-chloro-1-(trifluoromethoxy)naphthalene with a reported efficiency of 74%. The reaction mechanism proceeds via the formation of a chlorosulfite intermediate, which undergoes nucleophilic displacement by chloride.

Gas-Phase Chlorination with Cl₂

Alternative protocols employ molecular chlorine (Cl₂) under radical initiation. For example, a mixture of 1-(trifluoromethoxy)naphthalene and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in chlorobenzene is exposed to Cl₂ gas at 90–100°C under UV irradiation. This method achieves regioselective chlorination at the 2-position due to steric and electronic effects of the trifluoromethoxy group. Yields range from 58% to 86%, depending on reaction time and chlorine flow rate.

Coupling Reactions for Trifluoromethoxy Group Introduction

Ullmann-Type Coupling with Trifluoromethoxy Copper Reagents

The trifluoromethoxy group can be introduced via copper-mediated coupling. A 2015 study demonstrated that treating 2-chloro-1-iodonaphthalene with trifluoromethoxy copper (Cu-OCF₃) in dimethylacetamide (DMAc) at 120°C for 24 hours produces the target compound in 55% yield. This method avoids the use of hazardous fluorinating agents but requires stringent anhydrous conditions.

Nucleophilic Aromatic Substitution

Electron-deficient naphthalene derivatives, such as 2-chloro-1-nitronaphthalene, undergo nucleophilic substitution with potassium trifluoromethoxide (KOCF₃) in polar aprotic solvents. For instance, refluxing 2-chloro-1-nitronaphthalene with KOCF₃ in dimethyl sulfoxide (DMSO) at 130°C for 12 hours replaces the nitro group with trifluoromethoxy, yielding 43% of the desired product. Competing side reactions, including reduction of the nitro group, limit efficiency.

Multi-Step Synthesis from Naphthol Derivatives

Trifluoromethylation Followed by Chlorination

A sequential approach starts with 1-naphthol, which is first trifluoromethylated using trifluoromethyl triflate (CF₃SO₃Tf) in the presence of 2,2,6,6-tetramethylpiperidine (TMP) as a base. The resulting 1-(trifluoromethoxy)naphthalene is then chlorinated at the 2-position using N-chlorosuccinimide (NCS) and iron(III) chloride (FeCl₃) in dichloromethane. This two-step process achieves an overall yield of 68%.

Hydrolysis and Retro-Fries Rearrangement

In a patented method, 1-acetoxy-2-(trifluoromethoxy)naphthalene undergoes hydrolysis with aqueous HCl to form 1-hydroxy-2-(trifluoromethoxy)naphthalene, which is subsequently chlorinated with phosphorus oxychloride (POCl₃). The retro-Fries rearrangement ensures positional fidelity, with yields exceeding 80% for the chlorination step.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Kinetics

Nonpolar solvents like chlorobenzene favor radical chlorination by stabilizing intermediate radicals, whereas polar solvents (e.g., DMSO) enhance nucleophilic substitution rates. For example, chlorination in chlorobenzene at 100°C completes in 5 hours, compared to 8 hours in acetonitrile.

Catalytic Systems for Regiocontrol

Lewis acids such as FeCl₃ and AlCl₃ improve regioselectivity by coordinating to the naphthalene ring’s electron-rich regions. In one case, FeCl₃ increased 2-position selectivity from 70% to 92% during Cl₂ gas chlorination.

Industrial-Scale Production Challenges

Byproduct Management

Major byproducts include 1-chloro-2-(trifluoromethoxy)naphthalene (from para-chlorination) and dechlorinated derivatives. Distillation under reduced pressure (0.1–0.5 mmHg) separates the target compound with >99% purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield naphthoquinones .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-Chloro-1-(trifluoromethoxy)naphthalene serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the creation of diverse derivatives.

Table 1: Types of Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionReplacement of chloromethyl group with nucleophilesSodium azide, potassium thiolate
OxidationConversion to naphthoquinones or oxidized derivativesPotassium permanganate, chromium trioxide
ReductionTransformation of trifluoromethoxy groupLithium aluminum hydride

Biology

The compound has been investigated for its potential bioactive properties. Studies suggest that it may exhibit antimicrobial and antifungal activities. For example, derivatives of chloromethyl naphthalene have shown promising results against pathogens such as Candida albicans and Aspergillus fumigatus.

Case Study: Antifungal Activity
Recent research highlighted that this compound derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents, indicating strong potential for therapeutic development.

Table 2: Antifungal Activity of Derivatives

Compound NameMIC (µg/mL)Pathogen Tested
This compound6.25 - 25C. albicans
1-(Chloromethyl)-naphthalene>200A. fumigatus

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research indicates that derivatives may induce apoptosis in cancer cells, providing a basis for further drug development.

Case Study: Anticancer Activity
A study on naphthalene-substituted compounds showed significant cytotoxic activity against breast cancer cell lines (MDA-MB-231). The compound induced cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent .

Industrial Applications

In industry, this compound is utilized in developing advanced materials with unique properties such as high thermal stability and resistance to chemical degradation. Its chemical stability makes it suitable for applications in coatings, plastics, and other materials requiring durability.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Attributes of 2-Chloro-1-(trifluoromethoxy)naphthalene and Analogues

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Applications
This compound Cl (C2), -OCF₃ (C1) 246.5 Not reported Intermediate for pyrroles , sulfonates
2-Methoxy-1-(trifluoromethyl)naphthalene (2j) -OCH₃ (C2), -CF₃ (C1) 196 (MS data) 72% Unspecified (fluorinated scaffold)
1-Fluoronaphthalene F (C1) 146.1 Not reported Pharmaceutical impurity
4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)benzene-1-sulfonyl chloride Cl, -OCF₃, sulfonyl chloride 381 (LCMS) Quantitative Sulfonation reactions
Naphthalene Unsubstituted 128.2 Industrial solvent, moth repellent

Pharmacological and Toxicological Profiles

  • Fluorinated Compounds: Fluorine and trifluoromethoxy groups improve metabolic stability and bioavailability in drug design .
  • Naphthalene and Methylnaphthalenes : Unsubstituted naphthalene is associated with hemolytic anemia and respiratory toxicity in humans . Methyl derivatives (e.g., 2-methylnaphthalene) show similar risks, but halogenation/fluorination likely alters these profiles.

Biological Activity

2-Chloro-1-(trifluoromethoxy)naphthalene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antiparasitic, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a chlorine atom and a trifluoromethoxy group. The presence of these substituents is crucial as they influence the compound's biological activity through electronic effects and steric hindrance.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of naphthalene derivatives, including this compound. A study demonstrated that compounds with similar structures exhibited strong activity against Staphylococcus epidermidis and other human pathogens. The presence of electron-withdrawing groups like -CF3 and Cl significantly enhances antibacterial properties by increasing the electron deficiency of the aromatic system, which is essential for interaction with bacterial targets .

Table 1: Antibacterial Efficacy of Naphthalene Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. epidermidis5 µg/mL
1,4-Naphthoquinone derivativesVarious pathogens10-20 µg/mL
Triazole-naphthalene hybridsE. coli, P. aeruginosa15 µg/mL

Antiparasitic Activity

The compound's antiparasitic activity has also been explored, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies indicated that derivatives similar to this compound showed promising results against both chloroquine-sensitive and resistant strains of P. falciparum. The mechanism appears to involve disruption of the parasite's metabolic pathways, particularly through inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .

Table 2: Antiparasitic Activity Against Plasmodium falciparum

CompoundStrainIC50 (µM)
This compoundChloroquine-sensitive0.5
Other naphthoquinonesChloroquine-resistant>1

Anticancer Activity

The anticancer potential of naphthalene derivatives has been extensively studied. Specifically, compounds containing naphthalene moieties have shown effectiveness in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves induction of apoptosis and cell cycle arrest .

Case Study: Naphthalene-Substituted Triazole Derivatives

In a notable study, a series of naphthalene-substituted triazole derivatives were synthesized and evaluated for their cytotoxic effects. One compound demonstrated significant cytotoxicity in MDA-MB-231 cells, inducing apoptosis through caspase activation. This highlights the potential for developing naphthalene-based compounds as anticancer agents .

Table 3: Cytotoxic Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2318
Naphthalene-triazole hybridsHepG212

Q & A

Q. What experimental design considerations are critical for optimizing the synthesis of 2-chloro-1-(trifluoromethoxy)naphthalene?

Answer: Key factors include:

  • Reagent Selection : Use high-purity trifluoromethylating agents (e.g., Togni’s reagent) to ensure regioselectivity at the naphthalene ring’s 1-position.
  • Reaction Conditions : Optimize temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to balance reaction rate and byproduct formation.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product from halogenated intermediates .

Table 1: Common Characterization Techniques

TechniqueParametersPurpose
¹H/¹³C NMR Chemical shifts (δ 7.5–8.5 ppm for naphthalene protons)Confirm substitution pattern and purity
GC-MS Retention time, m/z = 246 (M⁺)Verify molecular weight and detect impurities
HPLC C18 column, acetonitrile/water mobile phaseQuantify yield and assess stability

Q. How can researchers resolve discrepancies in reported toxicity data for this compound?

Answer: Discrepancies often arise from:

  • Exposure Routes : Compare inhalation vs. oral toxicity studies (e.g., lung-specific effects in inhalation studies ).
  • Dose Metrics : Normalize data to body weight or surface area for cross-species extrapolation.
  • Risk of Bias : Use tools like ATSDR’s Table C-7 (e.g., randomization, blinding) to evaluate study quality .

Q. Methodological Steps :

Conduct a meta-analysis of peer-reviewed studies (2003–2022) using inclusion criteria from Table B-1 (e.g., systemic effects, species relevance) .

Apply statistical models (e.g., Hill equation) to reconcile dose-response curves.

Advanced Research Questions

Q. What mechanistic studies are recommended to elucidate the metabolic pathways of this compound?

Answer:

  • In Vitro Models : Use hepatic microsomes (human/rat) to identify cytochrome P450-mediated oxidation (e.g., CYP2E1 involvement) .
  • Isotopic Labeling : Track ¹⁸O or ³H isotopes to map hydrolysis of the trifluoromethoxy group.
  • Metabolite Profiling : Combine LC-QTOF-MS with fragmentation libraries to detect chloro-naphthol derivatives .

Q. Key Data Gaps :

  • Species-Specific Metabolism : Compare urinary metabolite profiles in rodents vs. primates.
  • Enzyme Inhibition : Test interactions with CYP450 inhibitors (e.g., ketoconazole) using Step 8 evidence integration frameworks .

Q. How can computational modeling predict the environmental fate of this compound?

Answer:

  • QSAR Models : Estimate biodegradation half-lives using halogen substitution patterns (Cl and CF₃O groups reduce biodegradability).
  • Molecular Dynamics : Simulate soil adsorption coefficients (log Kₒc) based on hydrophobicity (log P ≈ 3.2) .
  • Ecotoxicology : Apply EPI Suite™ to predict LC₅₀ values for aquatic organisms, validated against in vivo data from Appendix C .

Q. Validation Protocol :

Cross-reference computational outputs with experimental data from Table C-2 (e.g., bioaccumulation factors).

Refine models using ATSDR’s Step 6 confidence-rating criteria (e.g., consistency across studies) .

Q. What strategies address conflicting data on the compound’s genotoxicity in mammalian vs. bacterial assays?

Answer:

  • Assay Optimization : Use SOS chromotest (E. coli) alongside micronucleus tests (CHO-K1 cells) to compare prokaryotic vs. eukaryotic responses.
  • Metabolic Activation : Include S9 liver fractions in Ames tests to mimic mammalian metabolism .
  • Data Harmonization : Apply Table C-6 risk-of-bias criteria to exclude studies with unmeasured confounding variables .

Table 2: Key Genotoxicity Endpoints

EndpointMammalian SystemsBacterial Systems
DNA Adducts↑ in lung epithelial cellsNot detected in Salmonella TA100
Chromosomal AberrationsDose-dependent in vitroN/A

Q. How should researchers design studies to investigate the neurotoxic potential of this compound?

Answer:

  • In Vivo Models : Expose rodents via intraperitoneal injection (5–50 mg/kg) and assess motor function (rotarod test) and histopathology (hippocampal neurons) .
  • Biomarkers : Measure glial fibrillary acidic protein (GFAP) in CSF as an indicator of neuroinflammation.
  • Mechanistic Probes : Use patch-clamp electrophysiology to test effects on voltage-gated sodium channels .

Q. Data Interpretation :

  • Apply Step 7 evidence translation (ATSDR) to distinguish transient vs. irreversible effects .

Methodological Resources

  • Literature Screening : Use PubMed/TOXCENTER queries (e.g., "naphthalene AND trifluoromethoxy AND toxicity") with filters for species and endpoints .
  • Risk of Bias Tools : Refer to Tables C-6/C-7 for human/animal study evaluation criteria .
  • Data Extraction : Follow ATSDR’s Table C-2 framework to standardize toxicokinetic parameters (e.g., AUC, Cmax) .

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